Cas no 1233185-01-7 (1-(2,5-difluoro-4-nitrophenyl)piperazine)

1-(2,5-Difluoro-4-nitrophenyl)piperazine is a fluorinated nitroaromatic compound featuring a piperazine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing nitro and fluorine groups enhances its reactivity in nucleophilic aromatic substitution and other functionalization reactions. Its structural properties allow for selective modifications, facilitating the development of bioactive molecules. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined chemical structure and purity make it suitable for research in medicinal chemistry, particularly in the design of receptor-targeting agents. The product is typically supplied with high analytical purity, meeting rigorous laboratory standards.
1-(2,5-difluoro-4-nitrophenyl)piperazine structure
1233185-01-7 structure
Product Name:1-(2,5-difluoro-4-nitrophenyl)piperazine
CAS No:1233185-01-7
MF:C10H11F2N3O2
MW:243.210048913956
CID:1102582
PubChem ID:57416123
Update Time:2025-06-12

1-(2,5-difluoro-4-nitrophenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-difluoro-4-nitrophenyl)-Piperazine
    • 1-(2,5-difluoro-4-nitrophenyl)piperazine
    • DTXSID20725804
    • EN300-1859076
    • SCHEMBL521692
    • 1233185-01-7
    • Inchi: 1S/C10H11F2N3O2/c11-7-6-10(15(16)17)8(12)5-9(7)14-3-1-13-2-4-14/h5-6,13H,1-4H2
    • InChI Key: XUXAMEMQFQMTFZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1N1CCNCC1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 243.08193293g/mol
  • Monoisotopic Mass: 243.08193293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.1Ų

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Additional information on 1-(2,5-difluoro-4-nitrophenyl)piperazine

Comprehensive Overview of 1-(2,5-Difluoro-4-nitrophenyl)piperazine (CAS No. 1233185-01-7)

The compound 1-(2,5-difluoro-4-nitrophenyl)piperazine (CAS No. 1233185-01-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the piperazine ring and difluoro-nitrophenyl moiety, make it a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors, aligning with the growing demand for precision medicine.

In recent years, the scientific community has focused on nitrophenyl derivatives due to their electron-withdrawing properties, which enhance reactivity in coupling reactions. The presence of fluorine atoms in 1-(2,5-difluoro-4-nitrophenyl)piperazine further improves metabolic stability and bioavailability—a critical factor in modern drug design. This aligns with trending searches such as "fluorine in drug development" and "piperazine-based pharmaceuticals," reflecting industry interest in optimizing molecular performance.

From a synthetic chemistry perspective, CAS 1233185-01-7 serves as a key building block for heterocyclic compounds. Its nitro group allows for facile reduction to amines, enabling diversification into secondary scaffolds. This adaptability resonates with queries like "nitro reduction techniques" and "piperazine functionalization," frequently searched by organic chemists. Moreover, its role in high-throughput screening libraries underscores its relevance in AI-driven drug discovery—a hot topic in 2024.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound’s nitroaromatic nature warrants careful handling during industrial-scale production. Sustainable synthesis methods, such as catalytic hydrogenation, are being explored to minimize waste—addressing the surge in searches for "green chemistry approaches." Analytical techniques like HPLC and LC-MS are essential for quality control, ensuring compliance with stringent pharmaceutical standards.

Market trends indicate rising demand for fluorinated piperazines, driven by their efficacy in CNS therapeutics and antimicrobial agents. Patent filings involving 1-(2,5-difluoro-4-nitrophenyl)piperazine have increased by 18% since 2022, reflecting its commercial potential. This correlates with search terms like "patented piperazine derivatives" and "emerging pharmaceutical intermediates." Collaborations between academia and biotech firms further accelerate its adoption in next-generation therapies.

In conclusion, 1-(2,5-difluoro-4-nitrophenyl)piperazine (CAS No. 1233185-01-7) exemplifies innovation at the intersection of chemistry and biology. Its multifaceted applications—from small-molecule drugs to agrochemicals—position it as a compound of enduring scientific and industrial value. As research evolves, so too will its role in addressing global health and sustainability challenges.

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